2,6-Bis(2-benzimidazolyl)pyridine

Polymer Chemistry High-Performance Materials Thermal Analysis

Choose 2,6-Bis(2-benzimidazolyl)pyridine (BBP) for applications where its unique V-shaped geometry and benzimidazole electronic properties deliver verifiable advantages over terpyridine analogs. Evidence shows BBP-based polymers achieve Tg 312°C with solution processability, Mn(II)/Cu(II) complexes exhibit 5-fold greater anticancer potency than cisplatin (IC50 2.3 vs 11.8 µM), and Cu(II)-BBP enables selective turn-on PPi sensing (3–90 µmol/L). For low-spin Fe(II) chemistry, only BBP yields purely diamagnetic complexes at room temperature. Procure ≥98% purity BBP with assured performance.

Molecular Formula C19H13N5
Molecular Weight 311.3 g/mol
CAS No. 28020-73-7
Cat. No. B160508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(2-benzimidazolyl)pyridine
CAS28020-73-7
Synonyms2,6-bis(2-benzimidazolyl)pyridine
2,6-bis(benzimidazol-2-yl)pyridine
Molecular FormulaC19H13N5
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24)
InChIKeyJBKICBDXAZNSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(2-benzimidazolyl)pyridine (CAS 28020-73-7): A Tridentate V-Shaped Ligand for Advanced Coordination Chemistry


2,6-Bis(2-benzimidazolyl)pyridine (BBP, CAS 28020-73-7) is a neutral, V-shaped tridentate nitrogen-donor ligand featuring a central pyridine ring flanked by two benzimidazole moieties . It is recognized for its ability to form stable, meridionally coordinated complexes with a broad range of transition and lanthanide metal ions, which underpins its utility in anion sensing, catalysis, and materials science [1]. Its unique geometric and electronic properties, distinct from common terpyridine analogs, enable specific applications not achievable with other tridentate frameworks.

Critical Differentiators for 2,6-Bis(2-benzimidazolyl)pyridine in Material and Biological Applications


The performance of 2,6-Bis(2-benzimidazolyl)pyridine in specific applications is critically dependent on its unique V-shaped geometry and the electronic properties conferred by its benzimidazole rings. Simple substitution with other tridentate ligands, such as 2,2′:6′,2″-terpyridine (terpy) or 2,6-di(pyrazol-3-yl)pyridine, can lead to drastically different outcomes, including altered metal complex spin states, reduced thermal stability in derived polymers, or a complete loss of selective anion sensing capability. The following quantitative evidence demonstrates precisely where BBP provides a verifiable advantage that directly impacts scientific selection and procurement decisions [1].

Quantitative Performance Evidence for 2,6-Bis(2-benzimidazolyl)pyridine Against Key Comparators


Unmatched Thermal Stability in High-Performance Polymers via BBP

When incorporated into a poly(arylene ether sulfone) backbone, BBP-derived polymers exhibit thermal stability metrics that far exceed those of typical engineering plastics. This is a direct consequence of the rigid, aromatic BBP core. [1]

Polymer Chemistry High-Performance Materials Thermal Analysis

Enhanced DNA Binding Affinity in Metal Complexes

Metal complexes of BBP demonstrate a strong intercalative binding mode with DNA, and the binding affinity is tunable based on the metal center and its coordination geometry. In a head-to-head study, the Zn(II)-BBP complex exhibited a markedly higher affinity than its Cd(II) counterpart. [1]

Bioinorganic Chemistry DNA Interaction Metallodrugs

Selective Cytotoxicity of BBP Complexes Against Cancer Cell Lines

First-row transition metal saccharinate complexes of BBP (bzimpy) display potent and selective cytotoxicity against cancer cell lines, with activity comparable to or exceeding the benchmark drug cisplatin, while showing minimal toxicity to normal cells. [1]

Medicinal Chemistry Anticancer Cytotoxicity Assay

Spin-State Control in Iron(II) Complexes vs. Benzoxazole/Benzthiazole Analogs

The non-coordinated heteroatom in the tridentate ligand framework exerts a profound influence on the spin state of the resulting iron(II) complex. BBP, containing benzimidazole rings, uniquely stabilizes the low-spin (LS) state in its [FeL2]2+ complexes, whereas its benzoxazole and benzthiazole analogs yield high-spin (HS) or spin-crossover (SCO) behavior, respectively. [1]

Coordination Chemistry Spin-Crossover Materials Magnetism

Selective Fluorometric Turn-On Detection of Pyrophosphate (PPi)

The Cu(II)-BBP complex functions as a highly selective 'turn-on' fluorescent sensor for pyrophosphate (PPi), a key biological analyte. The sensor operates via a metal displacement mechanism, where PPi sequesters the quenching Cu2+ ion, restoring the ligand's native fluorescence. [1]

Analytical Chemistry Biosensors Fluorescent Probes

Key Application Scenarios for 2,6-Bis(2-benzimidazolyl)pyridine Based on Quantitative Evidence


Synthesis of Ultra-High Temperature, Soluble Polymers for Aerospace and Electronics

BBP is the preferred monomer for creating high-performance poly(arylene ether sulfone) polymers where an exceptional combination of thermal stability and solution processability is required. Derived polymers exhibit a glass transition temperature (Tg) of 312 °C and a 5% weight loss temperature (Td) of 434 °C in nitrogen, while remaining soluble in common organic solvents at room temperature [1]. This unique property set enables the fabrication of coatings, films, or composite matrices via low-cost solution processing methods that are incompatible with other ultra-high temperature materials like polyimides.

Development of Potent and Selective Anticancer Metallodrug Candidates

BBP is a valuable ligand scaffold for medicinal inorganic chemists developing non-platinum anticancer agents. Its Mn(II) and Cu(II) saccharinate complexes have demonstrated up to 5-fold greater potency than cisplatin against A549 lung cancer cells (IC50: 2.3 µM vs. 11.8 µM for cisplatin), while exhibiting negligible activity against normal MCF10A cells (IC50 > 100 µM) [1]. This data-driven advantage makes BBP-based complexes prime candidates for lead optimization programs aiming to overcome cisplatin resistance and reduce off-target toxicity.

Fabrication of Turn-On Fluorescent Sensors for Pyrophosphate (PPi)

BBP is the key component for assembling simple, selective, and cost-effective fluorescent sensors for pyrophosphate. Its Cu(II) complex functions as a 'turn-on' probe with a linear detection range of 3–90 µmol/L and high selectivity over other phosphate-containing biomolecules like ATP and GTP [1]. This validated performance makes BBP an ideal procurement choice for research groups developing assays for PPi-related metabolic studies or for monitoring enzymatic reactions where PPi is a byproduct.

Preparation of Stable Low-Spin Iron(II) Coordination Complexes

For research involving low-spin Fe(II) complexes, BBP is the ligand of choice over its benzoxazole and benzthiazole analogs. 57Fe Mössbauer spectroscopy confirms that the [Fe(BBP)2]2+ complex is purely low-spin at room temperature, whereas the benzoxazole derivative yields a high-spin complex and the benzthiazole derivative exhibits spin-crossover behavior [1]. This ensures that BBP will reliably produce the desired diamagnetic, low-spin Fe(II) center for applications in molecular magnetism, biomimetic chemistry, or photophysics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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